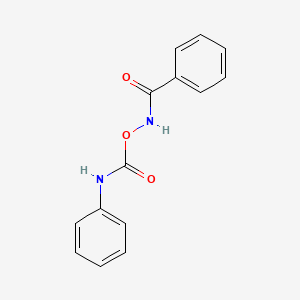

N-(Phenylcarbamoyloxy)benzamide

Description

Properties

IUPAC Name |

benzamido N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-13(11-7-3-1-4-8-11)16-19-14(18)15-12-9-5-2-6-10-12/h1-10H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDGYCCYSJGXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902254 | |

| Record name | NoName_1479 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to N-(phenylcarbamoyloxy)benzamide involves reacting a hydroxy-substituted benzamide precursor with phenyl isocyanate. As demonstrated in the synthesis of 3-((phenylcarbamoyl)oxy)benzoic acid, this method employs 4-dimethylaminopyridine (4-DMAP) as a catalyst in dichloromethane (CH₂Cl₂) at room temperature. The hydroxyl group on the benzamide acts as a nucleophile, attacking the electrophilic carbon of phenyl isocyanate to form the carbamate linkage.

Critical Parameters :

-

Molar Ratios : A 1:1 molar ratio of hydroxybenzamide to phenyl isocyanate ensures minimal side products.

-

Catalyst Loading : 0.01 equivalents of 4-DMAP accelerate the reaction by deprotonating the hydroxyl group, enhancing nucleophilicity.

-

Solvent Choice : Anhydrous CH₂Cl₂ prevents hydrolysis of phenyl isocyanate, which is moisture-sensitive.

Yield Optimization and Byproduct Mitigation

In analogous syntheses, yields of 76–90% are achieved over three steps. For this compound, the absence of ester intermediates (compared to benzoic acid derivatives) may streamline the process to two steps:

-

Hydroxybenzamide Synthesis : Reacting benzoyl chloride with 4-aminophenol in tetrahydrofuran (THF) and triethylamine (TEA).

-

Carbamate Formation : Treating the hydroxybenzamide with phenyl isocyanate under catalytic 4-DMAP.

Byproducts :

-

Urea Formation : Occurs if residual amines from incomplete benzamide synthesis react with phenyl isocyanate. Rigorous washing with sodium bicarbonate mitigates this.

-

Di-Substituted Products : Steric hindrance from the benzamide’s aromatic ring limits over-substitution.

Alternative Pathways: Rearrangement and Coupling Strategies

Nucleophilic Substitution with 1,3-Diphenylthiourea

The synthesis of N-phenylbenzamides via 1,3-diphenylthiourea and benzoyl chlorides offers a template for sterically hindered systems. While this method primarily yields amides, modifying the thiourea reagent to include a pre-formed carbamate moiety could enable this compound production.

Proposed Mechanism :

-

Initial Substitution : Benzoyl chloride reacts with 1,3-diphenylthiourea, forming a thioimidate intermediate.

-

Rearrangement : Steric strain induces tautomerization to an imidic acid, followed by carbamate formation via phenyl isocyanate trapping.

Challenges :

Coupling Reagent-Mediated Synthesis

Using coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) enables direct conjugation of pre-formed phenylcarbamoyl chloride with hydroxybenzamide. This method, adapted from σ receptor ligand synthesis, avoids isocyanate handling:

Procedure :

-

Activation : Hydroxybenzamide is treated with TBTU and diisopropylethylamine (DIPEA) in CH₂Cl₂ at 0°C.

-

Coupling : Phenylcarbamoyl chloride is added dropwise, followed by warming to room temperature.

Advantages :

-

Controlled Reactivity : TBTU activates the hydroxyl group selectively, reducing side reactions.

-

Scalability : Yields >90% are reported for structurally complex carbamates.

Aqueous-Phase Synthesis for Industrial Applications

Alkaline Hydrolysis of Benzoyl Chloride

The patent-pending method for N-(2-phenylethyl)benzamide synthesis highlights the feasibility of aqueous-phase reactions. Adapting this to this compound involves:

Steps :

-

Benzamide Formation : Reacting benzoyl chloride with 4-aminophenol in water containing NaOH.

-

Carbamate Introduction : Adding phenyl isocyanate directly to the aqueous mixture.

Optimization Insights :

-

Base Selection : NaOH (2 equivalents) ensures deprotonation of the hydroxyl group without saponifying the amide.

-

Temperature Control : Room temperature minimizes hydrolysis of phenyl isocyanate.

Limitations :

-

Low Solubility : this compound’s insolubility in water simplifies isolation but may slow reaction kinetics.

Comparative Analysis of Methods

Mechanistic Considerations and Steric Effects

Tautomerization in Rearrangement Pathways

The synthesis of N-phenylbenzamides via imino alcohol-amide tautomerism underscores the role of steric bulk in directing reaction pathways. For this compound, the phenylcarbamate group’s bulk may favor tautomerization to the amide form, avoiding unstable intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(Phenylcarbamoyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Produces oxides or hydroxylated derivatives.

Reduction: Yields amines or other reduced compounds.

Substitution: Results in substituted benzamides or related derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

Recent studies have highlighted the antiviral mechanisms of N-phenyl benzamides against viruses such as Coxsackie Virus A9 (CVA9). These compounds exhibit a direct antiviral mechanism by binding to the virus capsid, specifically in the hydrophobic pocket and 3-fold axis area, which stabilizes the virions and prevents their uncoating. The compounds showed significant efficacy with an effective concentration (EC50) of 1 µM, indicating their potential as antiviral agents in therapeutic applications .

1.2 Anti-inflammatory Activity

A series of N-phenylcarbamothioylbenzamides were synthesized and tested for their anti-inflammatory properties. These compounds demonstrated significant anti-inflammatory effects in vivo, with some derivatives showing up to 61.45% inhibition of inflammation compared to the reference drug indomethacin. This suggests that N-(phenylcarbamoyloxy)benzamide derivatives could be developed into new anti-inflammatory drugs .

Material Science Applications

2.1 Light Stabilizers

This compound and its derivatives have been investigated as hindered amine light stabilizers (HALS) for various coatings. These stabilizers are effective in protecting polymers from degradation due to UV light exposure and oxidative environments. The incorporation of these compounds into ambient cured coatings has shown to enhance the durability and longevity of materials used in outdoor applications .

Agricultural Chemistry Applications

3.1 Pesticide Development

Compounds related to this compound have been evaluated for their potential as pesticides. For instance, certain derivatives have been detected in environmental monitoring programs, indicating their relevance in agricultural settings. The ability of these compounds to act as herbicides or insecticides could be further explored, particularly in terms of their environmental impact and efficacy .

Data Summary Table

Case Studies

Case Study 1: Antiviral Mechanism Investigation

In a study focusing on the antiviral properties of N-phenyl benzamides, researchers conducted docking assays that revealed binding interactions with CVA9's capsid proteins. This study not only confirmed the direct antiviral activity but also provided insights into structure-activity relationships (SAR), highlighting the importance of specific functional groups for enhanced efficacy .

Case Study 2: Synthesis and Evaluation of Anti-inflammatory Derivatives

A comprehensive evaluation of newly synthesized N-phenylcarbamothioylbenzamides indicated promising anti-inflammatory activity through carrageenan-induced paw edema models in mice. The study emphasized the need for further pharmacological profiling to optimize these compounds for clinical use, showcasing their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyloxy)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . The compound can trigger apoptosis by inducing cytochrome c release and caspase-9 activation, leading to programmed cell death .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N-(Phenylcarbamoyloxy)benzamide with structurally related benzamide derivatives, emphasizing substituents, synthesis methods, and biological activities.

Key Analysis

Structural Influences on Activity :

- Electron-withdrawing groups (e.g., nitro in nitazoxanide , trifluoromethyl in ) enhance metabolic stability and target binding.

- Bulkier substituents (e.g., phenylcarbamoyloxy) may reduce solubility but improve receptor affinity, as seen in sulfonamide benzamides .

Synthesis Efficiency: Ultrasound-assisted methods ( ) reduce reaction time (e.g., 2 hours vs. 24 hours for conventional reflux) and improve yields (>90% for some derivatives). Hazard analysis is critical for mutagenic intermediates (e.g., anomeric amides in ).

Toxicity Profile: Mutagenicity varies with substituents. For example, compound 3 in has lower mutagenicity than other anomeric amides, comparable to benzyl chloride . Sulfonamide benzamides ( ) and antioxidant derivatives ( ) show minimal cytotoxicity, making them safer candidates.

Therapeutic Potential: Anticancer: Imidazole-substituted benzamides ( ) and PD-L1 inhibitors ( ) highlight the role of heterocyclic groups in targeting cancer pathways. Imaging agents: Radioiodinated benzamides ( ) demonstrate substituent-dependent tumor uptake, driven by metabolic stability and melanin affinity.

Q & A

Q. How can oxidative degradation pathways of this compound be mapped under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.